Cas no 102908-41-8 (2,1-Benzisoxazole-3-acetonitrile)

2,1-Benzisoxazole-3-acetonitrile structure
102908-41-8 structure
Product Name:2,1-Benzisoxazole-3-acetonitrile
CAS No:102908-41-8
MF:C9H6N2O
MW:158.15674161911
CID:125343
PubChem ID:57346278
Update Time:2025-04-18

2,1-Benzisoxazole-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2,1-Benzisoxazole-3-acetonitrile
    • 2-(2,1-benzoxazol-3-yl)acetonitrile
    • 2,1-Benzisoxazole-3-acetonitrile(9CI)
    • 2-(Benzo[c]isoxazol-3-yl)acetonitrile
    • (2,1-Benzoxazol-3-yl)acetonitrile
    • DTXSID70721139
    • 102908-41-8
    • DB-260203
    • Inchi: 1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2
    • InChI Key: JRVBHNPKMJEHHJ-UHFFFAOYSA-N
    • SMILES: O1C(CC#N)=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 158.04808
  • Monoisotopic Mass: 158.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.82
  • LogP: 1.89388
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